molecular formula C13H10BrN3O4 B3921699 N'-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}acetohydrazide

N'-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}acetohydrazide

Cat. No. B3921699
M. Wt: 352.14 g/mol
InChI Key: HOOGICVLGVNFBH-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}acetohydrazide, also known as BNFAH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of hydrazide derivatives and has been found to exhibit interesting biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N'-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}acetohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and survival. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells, which makes it a promising candidate for the development of new cancer therapies.
Biochemical and Physiological Effects:
In addition to its anticancer properties, this compound has also been found to exhibit other interesting biochemical and physiological effects. Studies have shown that this compound has potent antioxidant activity, which makes it a potential candidate for the treatment of various oxidative stress-related diseases. This compound has also been found to exhibit anti-inflammatory activity, which makes it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}acetohydrazide in lab experiments is its potent biological activity, which makes it a valuable tool for the study of various biological processes. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for the study of N'-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}acetohydrazide. One area of interest is the development of new cancer therapies based on the anticancer properties of this compound. Another area of interest is the study of the antioxidant and anti-inflammatory properties of this compound, which could lead to the development of new treatments for various diseases. Additionally, the development of new synthetic methods for this compound could lead to the production of more potent and effective derivatives of this compound.

Scientific Research Applications

N'-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}acetohydrazide has been used in various scientific research applications, including the development of new drugs and the study of various biological processes. One of the most promising applications of this compound is its potential use as an anticancer agent. Studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

N-[(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O4/c1-8(18)16-15-7-10-3-5-13(21-10)11-4-2-9(17(19)20)6-12(11)14/h2-7H,1H3,(H,16,18)/b15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOGICVLGVNFBH-VIZOYTHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN=CC1=CC=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/N=C/C1=CC=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}acetohydrazide
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